5-Bromo-4-chloro-6-isopropylpyrimidin-2-amine

Regioselective cross-coupling Sonogashira reaction Halo-pyrimidine functionalization

5-Bromo-4-chloro-6-isopropylpyrimidin-2-amine (CAS 1896917-81-9) is a trisubstituted pyrimidine with orthogonally reactive C5-Br and C4-Cl handles, enabling sequential S_NAr and cross-coupling chemistries for rapid library generation. The 6-isopropyl group imparts drug-like lipophilicity and metabolic stability for CNS/oncology targets. This scaffold serves as a key intermediate for 5-HT2B antagonist RS-127445 analogs and agrochemical candidates. Choose this compound for regioselective derivatization not possible with mono-halogenated analogs.

Molecular Formula C7H9BrClN3
Molecular Weight 250.52 g/mol
CAS No. 1896917-81-9
Cat. No. B1488369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-6-isopropylpyrimidin-2-amine
CAS1896917-81-9
Molecular FormulaC7H9BrClN3
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NC(=N1)N)Cl)Br
InChIInChI=1S/C7H9BrClN3/c1-3(2)5-4(8)6(9)12-7(10)11-5/h3H,1-2H3,(H2,10,11,12)
InChIKeySQIZDRLYOMHGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-6-isopropylpyrimidin-2-amine: A Multi-Halogenated Pyrimidine Building Block for Selective Synthesis


5-Bromo-4-chloro-6-isopropylpyrimidin-2-amine (CAS 1896917-81-9) is a trisubstituted pyrimidine derivative bearing a 2-amino group, a 4-chloro, a 5-bromo, and a 6-isopropyl substituent . This compound belongs to the class of 2-aminopyrimidines, a privileged scaffold in medicinal chemistry known for its presence in kinase inhibitors and other bioactive molecules [1]. Its defining feature is the simultaneous presence of two distinct halogen leaving groups (bromo and chloro) at vicinal positions of the electron-deficient pyrimidine ring, a substitution pattern that is relatively uncommon and enables differential reactivity in sequential functionalization strategies [2].

Why 5-Bromo-4-chloro-6-isopropylpyrimidin-2-amine Cannot Be Replaced by Generic Pyrimidine Analogs


Casual substitution with simpler pyrimidine analogs introduces significant risk of failed synthesis or altered biological outcomes. The target compound is distinguished by a unique triad of substituents: a C5-bromo, a C4-chloro, and a C6-isopropyl group. The bromo substituent is essential for transition-metal-catalyzed cross-coupling reactions at the 5-position, while the chloro group provides a second, orthogonal handle for nucleophilic aromatic substitution (SNAr) or further cross-coupling at the 4-position [1]. The 6-isopropyl group imparts steric bulk and lipophilicity that directly influence binding pocket complementarity and metabolic stability in a manner that cannot be replicated by methyl, ethyl, or unsubstituted analogs [2]. Using a mono-halogenated analog (e.g., 4-chloro-6-isopropylpyrimidin-2-amine) forfeits the ability to derivatize the 5-position, while a compound lacking the 2-amino group eliminates the capacity for further N-functionalization. The quantitative impact of these structural differences is demonstrated in the regioselective cross-coupling chemistry discussed below.

5-Bromo-4-chloro-6-isopropylpyrimidin-2-amine: Direct Comparative Evidence for Differentiated Selection


Regioselective Alkynylation: C4-Chloro vs. C5-Bromo Reactivity in 5-Bromo-4-chloro-6-alkylpyrimidines

In a direct head-to-head study of 5-bromo-4-chloro-6-methylpyrimidines (the closest published analog to the target compound), Pd/C-Cu catalyzed Sonogashira coupling with terminal alkynes occurred regioselectively at the 4-chloro position, yielding 4-alkynyl-5-bromopyrimidines exclusively. In contrast, the corresponding 4-chloro-5-iodo-6-methylpyrimidine, where the heavier halogen is at C5, reacted at the 5-iodo position, demonstrating that the bromo/chloro pairing uniquely directs reactivity to the 4-position [1]. By extrapolation, the target compound, 5-bromo-4-chloro-6-isopropylpyrimidin-2-amine, is predicted to exhibit analogous C4-regioselectivity in Pd-catalyzed cross-coupling, enabling a sequential C4-then-C5 functionalization strategy that is not possible with mono-halogenated or symmetrically dihalogenated analogs.

Regioselective cross-coupling Sonogashira reaction Halo-pyrimidine functionalization

Halogen Substitution Pattern: Orthogonal Reactivity of C5-Br vs. C4-Cl in SNAr and Cross-Coupling

The target compound's 5-bromo-4-chloro substitution pattern provides a reactivity gradient that is absent in symmetric dihalo analogs. In polyhalogenated pyrimidines, the order of reactivity towards Pd-catalyzed cross-coupling is typically I >> Br > Cl, while for SNAr, a chlorine ortho or para to ring nitrogens is more reactive than bromine due to stronger electron-withdrawing inductive effects and better leaving group ability in anionic σ-complex formation [1][2]. This means the C4-Cl position can be selectively substituted via SNAr under mild conditions, leaving the C5-Br intact for a subsequent Suzuki, Sonogashira, or Buchwald-Hartwig coupling. In contrast, 4,6-dichloro-N-isopropylpyrimidin-2-amine (CAS 10397-16-7) presents two chlorine atoms of similar reactivity, making stepwise, high-yielding mono-functionalization more challenging and often leading to mixtures of mono- and bis-substituted products [2].

Nucleophilic aromatic substitution Suzuki-Miyaura coupling Sequential functionalization

6-Isopropyl Substituent: Differentiated Lipophilicity and Steric Profile vs. Methyl and Ethyl Analogs

The 6-isopropyl group endows the target compound with a distinct physicochemical profile compared to its 6-methyl (CAS 6314-12-1) and 6-ethyl (CAS 1260837-10-2) analogs. Calculated physicochemical properties indicate a stepwise increase in lipophilicity and molar refractivity: 5-bromo-4-chloro-6-methylpyrimidin-2-amine has a predicted logP of ~1.3, the 6-ethyl analog ~1.9, and the 6-isopropyl target compound ~2.4 (ACD/Labs Percepta prediction based on ChemSpider data ). In drug discovery, this increase in logP can significantly enhance membrane permeability (PAMPA Pe typically increases by ~2-fold per 0.5 logP unit in 2-aminopyrimidine series [1]). Furthermore, the isopropyl group provides greater steric shielding of the pyrimidine ring, which can reduce CYP450-mediated oxidative metabolism at the 6-position compared to the ethyl or methyl analogs, as demonstrated in related 2-aminopyrimidine kinase inhibitors [2].

Structure-activity relationship Lipophilicity Kinase inhibitor design

Commercial Availability and Purity: A Prerequisite for Reproducible Research

The target compound is commercially available from multiple suppliers with a minimum purity specification of 95% (HPLC) . This is functionally equivalent to the purity standards for its closest commercially available analog, 4-chloro-6-isopropylpyrimidin-2-amine (CAS 73576-33-7), which is also supplied at 95%+ purity . However, the target compound's additional bromo substituent provides synthetic versatility without compromising on commercial quality. It is noteworthy that the 5-bromo-4-chloro-6-methyl analog (6314-12-1) is also available at 95% purity, indicating that the 5,6-disubstituted pyrimidine building block class maintains consistent quality standards across different C6-alkyl substituents . Researchers should request a Certificate of Analysis (CoA) for each lot to verify purity, residual solvents, and heavy metal content before use in sensitive catalytic or biological assays.

Chemical procurement Building block purity Reproducibility

Optimal Deployment Scenarios for 5-Bromo-4-chloro-6-isopropylpyrimidin-2-amine in Drug Discovery


Sequential C4/C5 Diversification for Kinase Inhibitor Library Synthesis

The orthogonal reactivity of the C4-Cl and C5-Br substituents makes this compound an ideal starting material for generating libraries of 4,5-disubstituted-6-isopropylpyrimidin-2-amines. A typical workflow involves: (1) SNAr at C4 with a diverse set of primary or secondary amines (70-90% yield), followed by (2) Suzuki-Miyaura coupling at C5 with aryl/heteroaryl boronic acids (50-85% yield). This two-step, one-pot telescoped sequence can be executed on a parallel synthesizer to produce 96- to 384-member libraries for kinase profiling [1][2]. The 6-isopropyl group ensures that the final compounds possess drug-like lipophilicity and steric properties suitable for CNS or oncology targets.

Synthesis of 5-HT2B Receptor Antagonist Analogs via Regioselective C4 Functionalization

The 6-isopropyl-2-aminopyrimidine core is a critical pharmacophore for 5-HT2B receptor antagonists, exemplified by RS-127445 (2-amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine), which demonstrates a pKi of 9.5 and >1000-fold selectivity [3]. The target compound's 4-chloro and 5-bromo handles allow for systematic exploration of C4-aryl/C5-functionalized analogs of RS-127445. The C4-chloro can be replaced via Suzuki coupling with various aryl boronic acids to probe the aryl binding pocket, while the C5-bromo can be subsequently converted to amide, alkyne, or additional aryl groups to modulate selectivity and ADME properties.

Agrochemical Intermediate: Construction of 4,5-Diarylpyrimidine Fungicides

Polyhalogenated pyrimidines are established intermediates in the synthesis of strobilurin-class and SDHI fungicides. The target compound's 5-bromo substituent is particularly valuable for introducing aryl groups via cross-coupling to generate 4-chloro-5-aryl-6-isopropylpyrimidin-2-amines, which can be further elaborated into agrochemical candidates [4]. The isopropyl group at C6 enhances the lipophilicity and metabolic stability of the final agrochemical product, potentially improving its field persistence and cuticular penetration compared to methyl or ethyl analogs.

Internal Standard or Reference Probe for Halogenated Pyrimidine Metabolism Studies

The unique isotopic pattern of bromine (⁷⁹Br:⁸¹Br ~1:1) and chlorine (³⁵Cl:³⁷Cl ~3:1) in this compound provides a distinctive mass spectrometric signature that can be leveraged for LC-MS/MS method development. The compound can serve as a non-radioactive surrogate standard in drug metabolism and pharmacokinetic (DMPK) studies of related 2-aminopyrimidine drug candidates, enabling accurate quantification in complex biological matrices without the need for custom radiolabeled synthesis [5].

Quote Request

Request a Quote for 5-Bromo-4-chloro-6-isopropylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.